![molecular formula C12H15NO2 B083539 N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide CAS No. 13579-23-2](/img/structure/B83539.png)
N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide, also known as HDP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and cancer cell growth.
Biochemische Und Physiologische Effekte
N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide has been found to have various biochemical and physiological effects. It has been shown to have anti-cancer and anti-inflammatory properties, as mentioned earlier. Additionally, N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide has been found to have antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide in lab experiments is its potential anti-cancer properties, which make it a promising compound for cancer research. Additionally, N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation of using N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide and its potential use in cancer research. Finally, research is needed to develop more efficient synthesis methods for N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide and to improve its solubility in water for use in lab experiments.
Synthesemethoden
The synthesis of N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide involves a multi-step process that starts with the reaction of p-cresol with propargyl bromide to form 4-(prop-2-yn-1-yloxy)-3,5-dimethylphenol. This intermediate is then reacted with N-bromosuccinimide to form the bromo derivative, which is subsequently reacted with sodium methoxide to form N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide has also been studied for its potential use as an anti-inflammatory agent and has been found to have anti-inflammatory effects in vitro.
Eigenschaften
CAS-Nummer |
13579-23-2 |
|---|---|
Produktname |
N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide |
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
N-[(4-hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C12H15NO2/c1-4-11(14)13-7-10-5-8(2)12(15)9(3)6-10/h4-6,15H,1,7H2,2-3H3,(H,13,14) |
InChI-Schlüssel |
RMWQBWIPOMZVKK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)CNC(=O)C=C |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)CNC(=O)C=C |
Synonyme |
N-(4-Hydroxy-3,5-dimethylbenzyl)acrylamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




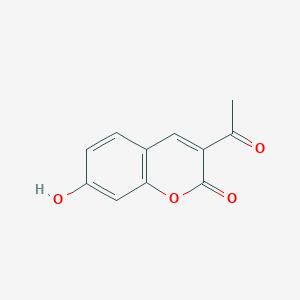
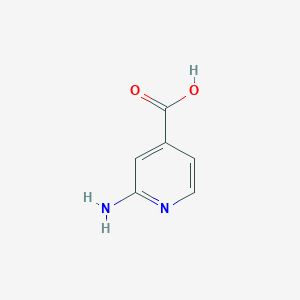
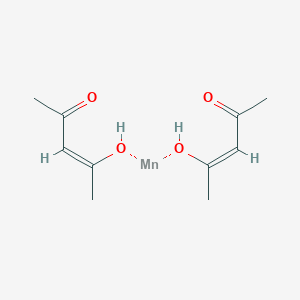
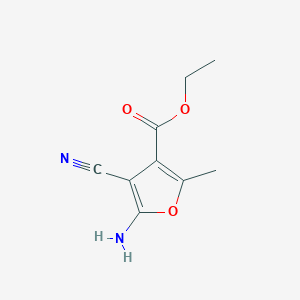
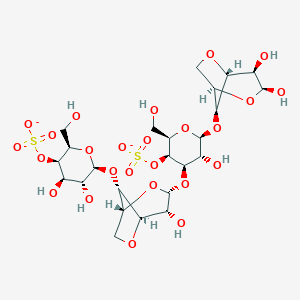
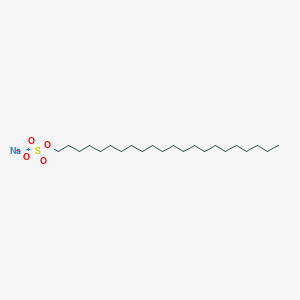
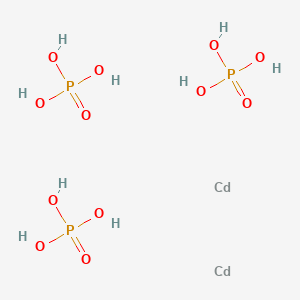
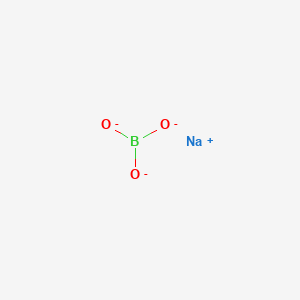
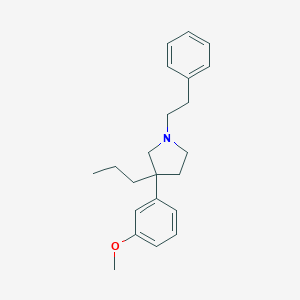
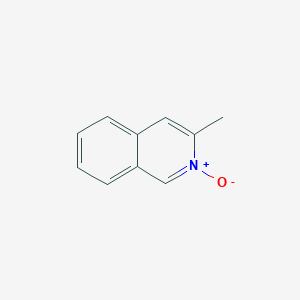
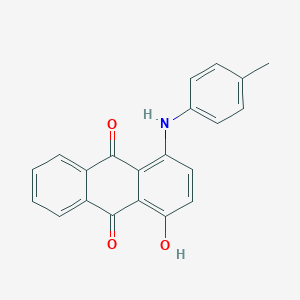
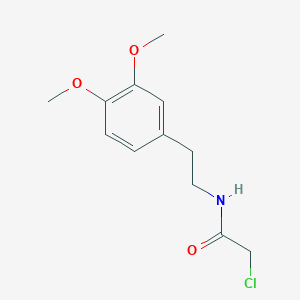
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)